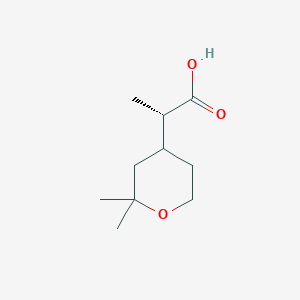
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid, also known as DMHPA, is an organic compound that belongs to the family of amino acids. It is a chiral molecule, which means that it exists in two different forms, known as enantiomers. DMHPA has been studied for its potential use in various scientific research applications, including drug discovery and development, and as a building block for the synthesis of other molecules.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal activity. (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been shown to enhance the activity of GABA receptors, which can lead to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and Physiological Effects
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been shown to have anticonvulsant and neuroprotective effects in animal models. It has also been shown to have anxiolytic and sedative effects. (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been found to increase the levels of GABA in the brain, which can lead to a decrease in anxiety and an increase in relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and good solubility in water and organic solvents. However, one limitation of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is that it is a chiral molecule, which can complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid. One area of interest is the development of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid and its effects on the GABAergic system.
Méthodes De Synthèse
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid can be synthesized in several ways, including the reaction of 2,2-dimethyloxirane with 2-methylpropanoic acid in the presence of a catalyst. Another method involves the reaction of 2,2-dimethyloxirane with acetic anhydride, followed by hydrolysis and decarboxylation.
Applications De Recherche Scientifique
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been studied for its potential use in drug discovery and development. It has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. (2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has also been used as a building block for the synthesis of other molecules with potential pharmaceutical applications.
Propriétés
IUPAC Name |
(2S)-2-(2,2-dimethyloxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-13-10(2,3)6-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDZIPBQTPFWRR-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Dimethyloxan-4-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate](/img/structure/B2860265.png)
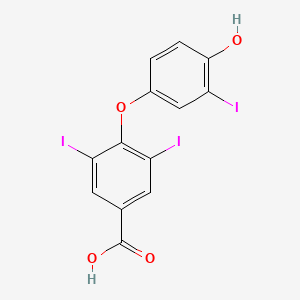
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)
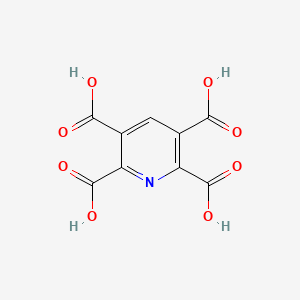
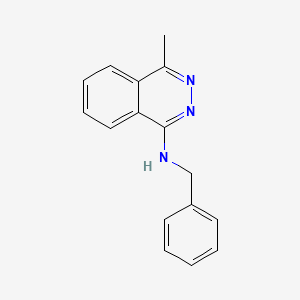
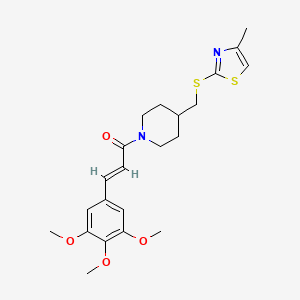
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol](/img/structure/B2860276.png)
![N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2860279.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)
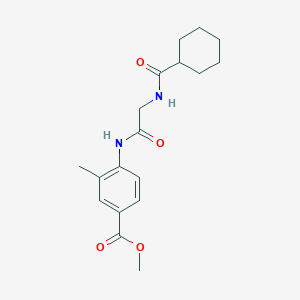
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)
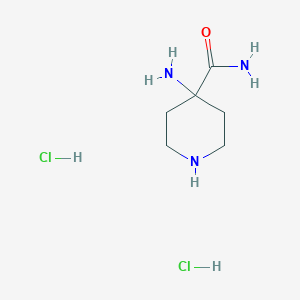
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)